molecular formula C18H17N3S2 B2787159 6-methyl-N,4-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide CAS No. 725217-75-4

6-methyl-N,4-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide

Cat. No.: B2787159
CAS No.: 725217-75-4
M. Wt: 339.48
InChI Key: PVKOETSHSFJEEI-UHFFFAOYSA-N
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Description

6-methyl-N,4-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide is a heterocyclic compound that belongs to the class of thioxopyrimidines. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties . The structure of this compound includes a tetrahydropyrimidine ring with a thioxo group at the 2-position, a methyl group at the 6-position, and phenyl groups at the N and 4-positions.

Preparation Methods

The synthesis of 6-methyl-N,4-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide typically involves a multi-component reaction. One common method is the Biginelli reaction, which involves the condensation of acetoacetanilides with an aromatic aldehyde and thiourea . The reaction is usually carried out in ethanol with a catalyst such as sodium hydrogen sulfate . The reaction conditions include heating the mixture to reflux for several hours until the desired product is formed. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

6-methyl-N,4-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide undergoes various chemical reactions, including:

Scientific Research Applications

6-methyl-N,4-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide has several scientific research applications:

Comparison with Similar Compounds

6-methyl-N,4-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide is unique due to its specific substitution pattern and the presence of both thioxo and carbothioamide groups. Similar compounds include:

Properties

IUPAC Name

6-methyl-N,4-diphenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3S2/c1-12-15(17(22)20-14-10-6-3-7-11-14)16(21-18(23)19-12)13-8-4-2-5-9-13/h2-11,16H,1H3,(H,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKOETSHSFJEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=CC=C2)C(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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